molecular formula C11H19N3O2 B14117455 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate

1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate

Cat. No.: B14117455
M. Wt: 225.29 g/mol
InChI Key: MDQLULFJEJPGQQ-VWMHFEHESA-M
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Description

1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an organic or inorganic anion. The compound this compound is known for its stability, low volatility, and high ionic conductivity, making it a valuable substance in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate can be synthesized through a two-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate the formation of desired products .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium iodide
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate

Uniqueness: 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate stands out due to its combination of the imidazolium cation and the L-prolinate anion. This unique pairing imparts specific properties such as enhanced biocompatibility and catalytic activity, making it more versatile compared to other similar ionic liquids .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;(2S)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C6H11N2.C5H9NO2/c1-3-8-5-4-7(2)6-8;7-5(8)4-2-1-3-6-4/h4-6H,3H2,1-2H3;4,6H,1-3H2,(H,7,8)/q+1;/p-1/t;4-/m.0/s1

InChI Key

MDQLULFJEJPGQQ-VWMHFEHESA-M

Isomeric SMILES

CCN1C=C[N+](=C1)C.C1C[C@H](NC1)C(=O)[O-]

Canonical SMILES

CCN1C=C[N+](=C1)C.C1CC(NC1)C(=O)[O-]

Origin of Product

United States

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